molecular formula C19H21NO3S2 B2982919 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,4,5-trimethylbenzene-1-sulfonamide CAS No. 2097899-39-1

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,4,5-trimethylbenzene-1-sulfonamide

Cat. No.: B2982919
CAS No.: 2097899-39-1
M. Wt: 375.5
InChI Key: WGUKZSASSFZCQF-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,4,5-trimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a hybrid heterocyclic ethyl group (furan-2-yl and thiophen-3-yl substituents) and a 2,4,5-trimethylbenzene sulfonyl core. The compound’s unique electronic and steric profile may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S2/c1-13-9-15(3)19(10-14(13)2)25(21,22)20-11-17(16-6-8-24-12-16)18-5-4-7-23-18/h4-10,12,17,20H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUKZSASSFZCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,4,5-trimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of 2,4,5-trimethylbenzene to introduce the sulfonamide group. This is followed by the coupling of the furan and thiophene moieties through a series of reactions involving halogenation, Grignard reagents, or other organometallic intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,4,5-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting sulfonamides to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,4,5-trimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the furan and thiophene rings can interact with biological membranes or proteins, affecting their function.

Comparison with Similar Compounds

Sulfonamide Derivatives with Furan-Based Substituents

Example Compounds (from ):

5-(N-(2-(Furan-2-yl)ethyl)-2,4,6-trimethylphenylsulfonamido)-2-methylpent-3-yn-2-yl pivalate

(R)-5-(N-(2-(furan-2-yl)ethyl)-2,4,6-trimethylphenylsulfonamido)-2-methylpent-3-yn-2-yl 2-methoxy-2-phenylacetate

Property Target Compound Compounds
Core Structure 2,4,5-Trimethylbenzene sulfonamide 2,4,6-Trimethylbenzene sulfonamide
Ethyl Group Substituents Furan-2-yl and thiophen-3-yl Furan-2-yl only
Additional Functional Groups None Pivalate or methoxy-phenylacetate esters
Synthetic Yield Not reported 53% (pivalate), 86% (methoxy-phenylacetate)
Potential Applications Unknown (speculative: enzyme inhibition, receptor binding) Intermediate for asymmetric cycloaddition reactions

Key Differences:

  • Substituent Positions on Benzene: The target compound’s 2,4,5-trimethyl configuration introduces distinct steric hindrance compared to the 2,4,6-trimethyl arrangement in compounds. This may affect molecular packing or binding pocket interactions.
  • Heterocyclic Diversity: The dual furan-thiophene ethyl group in the target compound could enhance π-π stacking or dipole interactions compared to furan-only derivatives. Thiophene’s sulfur atom may also improve metabolic stability or electronic properties.
  • The target compound lacks such groups, which may simplify synthetic routes and reduce toxicity risks.

Thiophene-Containing Biomedical Polymers ()

Example Compound: PT-ADA-PPR (porphyrin-thiophene coordination polymer)

Property Target Compound PT-ADA-PPR
Primary Structure Small-molecule sulfonamide Polymer with thiophene-based side chains
Functional Groups Sulfonamide, furan, thiophene Porphyrin, thiophene, adamantane carboxamide
Application Speculative: Drug design Dual-color lysosome-specific imaging agent

Key Differences:

  • Size and Complexity: PT-ADA-PPR is a macromolecular polymer designed for imaging, whereas the target compound is a small molecule. The polymer’s extended conjugation system enables broad absorption/emission ranges, unlike the sulfonamide’s simpler structure.
  • Thiophene Role: In PT-ADA-PPR, thiophene is part of a solubilizing side chain, while in the target compound, it directly influences the sulfonamide’s electronic environment.

Patent Compounds with Complex Substituents ()

Example Compounds:

  • N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide
Property Target Compound Patent Compounds
Core Structure Simple trimethylbenzene sulfonamide Oxazolidinone and cyclohexenyl motifs with trifluoromethyl groups
Electronic Properties Moderate polarity (furan/thiophene) High polarity and electron-withdrawing effects (trifluoromethyl, oxazolidinone)
Potential Use Unknown (possible enzyme inhibitor) Likely designed for high-affinity targets (e.g., kinases, GPCRs)

Key Differences:

  • Fluorine Content: The patent compounds’ trifluoromethyl groups enhance metabolic stability and binding affinity but increase synthetic complexity. The target compound’s lack of fluorine may limit its potency but improve synthetic accessibility.

USP Sulfonamide Derivatives ()

Example Compound: N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphan-yl]ethyl}-2-nitroacetamide

Property Target Compound USP Compound
Functional Groups Furan, thiophene, trimethylbenzene Dimethylamino-furan, nitroacetamide
Reactivity Potential for aromatic interactions Nitro group introduces redox sensitivity and potential toxicity

Key Differences:

  • Nitro Group in USP Compound: This group may confer antibacterial or antiparasitic activity but poses stability and toxicity challenges. The target compound’s lack of nitro groups suggests a safer profile.

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,4,5-trimethylbenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that integrates furan and thiophene moieties with a sulfonamide group. Its molecular formula is C15H17N1O1S1C_{15}H_{17}N_{1}O_{1}S_{1}, and it possesses distinct electronic properties that may contribute to its biological effects.

PropertyValue
Molecular FormulaC₁₅H₁₇N₁O₁S₁
Molecular Weight273.37 g/mol
SolubilitySoluble in organic solvents

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various molecular targets including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that the compound may inhibit specific enzymes linked to oxidative stress and inflammation.

Antioxidant Activity

Research indicates that compounds containing furan and thiophene rings often exhibit antioxidant properties. The presence of these heterocycles can enhance the ability to scavenge free radicals, which is crucial in preventing cellular damage. For instance, studies have demonstrated that similar compounds can reduce oxidative stress markers in vitro.

Enzyme Inhibition

One of the notable activities of this compound is its potential as a tyrosinase inhibitor . Tyrosinase plays a critical role in melanin production, and its inhibition can be beneficial for skin-related conditions such as hyperpigmentation.

A comparative study showed that derivatives of furan and thiophene exhibited varying degrees of inhibition against tyrosinase:

CompoundIC₅₀ (µM)Type of Inhibition
This compoundTBDMixed
Kojic Acid19.97Competitive
Compound A0.0433Mixed

The IC₅₀ values indicate the concentration required to inhibit 50% of enzyme activity. The lower the IC₅₀ value, the more potent the inhibitor.

Study on Tyrosinase Inhibition

In a recent study published in Journal of Medicinal Chemistry, various furan and thiophene derivatives were synthesized and tested for their tyrosinase inhibitory activity. The study found that certain substitutions on the furan ring significantly enhanced inhibitory potency compared to standard inhibitors like kojic acid .

Antioxidant Studies

Another research article highlighted the antioxidant potential of similar sulfonamide compounds. These studies utilized different assays such as DPPH and ABTS to measure radical scavenging activity, showing promising results for compounds with structural similarities to this compound .

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